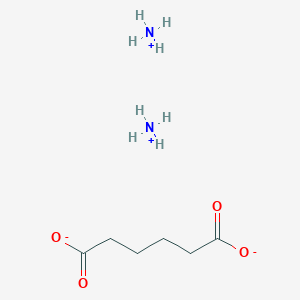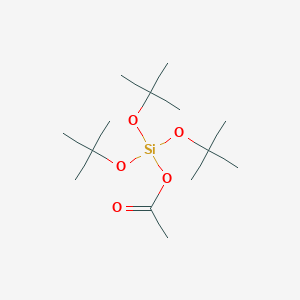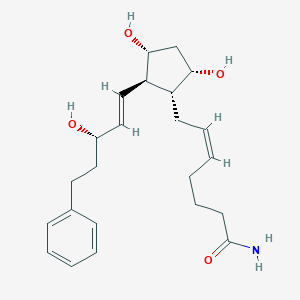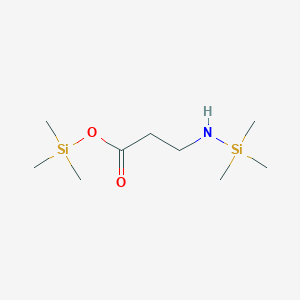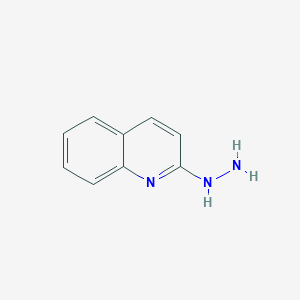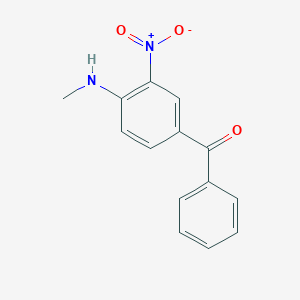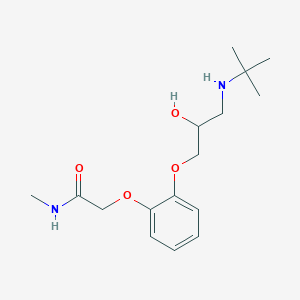
Potassium bis(trimethylsilyl)amide
説明
Potassium bis(trimethylsilyl)amide is a chemical compound that has been utilized in various synthetic processes due to its reactivity and utility as a strong non-nucleophilic base. It is commercially available and has been shown to be an efficient alternative to transition metal complexes in catalytic syntheses .
Synthesis Analysis
The synthesis of bis(trimethylsilyl)amides of alkaline-earth metals, which are related to potassium bis(trimethylsilyl)amide, can be achieved through a transmetalation reaction from bis[bis(trimethylsilyl)amido] tin (II) in common organic solvents. This process yields high-purity products and can form ether adducts when performed in specific solvents like 1,2-dimethoxyethane .
Molecular Structure Analysis
The molecular structure of related bis(trimethylsilyl)amides can vary depending on the metal and the conditions. For example, the alkaline-earth-metal diamides without complexating reagents tend to be dimeric in solvents such as benzene and toluene . Additionally, the reaction of hypersilyl potassium with rare-earth metal bis(trimethylsilyl)amides can lead to products with varying coordination numbers, as seen with a three-coordinate ytterbium atom in one of the addition products .
Chemical Reactions Analysis
Potassium bis(trimethylsilyl)amide has been shown to mediate the dealkynative coupling of amines with bis(trimethylsilyl)acetylene, demonstrating its role in silicon-nitrogen bond formation. This reaction exhibits high chemoselectivity and a broad substrate scope, indicating the versatility of potassium bis(trimethylsilyl)amide in chemical synthesis . Furthermore, reactions with rare-earth metal bis(trimethylsilyl)amides can result in either addition or peripheral deprotonation, depending on the specific reactants and conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds related to potassium bis(trimethylsilyl)amide have been characterized using various techniques, including melting point determination, elemental analysis, infrared spectroscopy, and X-ray crystallography. NMR spectroscopy has also been employed for selected species to gain insights into the nature of bonding within these compounds . The reactivity and stability of these compounds can be influenced by their molecular structure and the nature of the metal involved.
科学的研究の応用
Transition Metal-Free Catalytic C−H Silylation
- KHMDS serves as an efficient catalyst for the C−H silylation of several terminal alkynes, including pharmaceuticals. This method provides a sustainable alternative to existing synthetic solutions by facilitating the synthesis of silylacetylenes under mild conditions (Kuciński & Hreczycho, 2022).
Silicon-Nitrogen Bond Formation
- It's an alternative to transition metal complexes in the catalytic synthesis of silylamines. KHMDS mediates N-H/Si-C dealkynative coupling, offering a user-friendly main-group catalysis with wide substrate scope and high chemoselectivity (Kuciński & Hreczycho, 2022).
Diastereoselective Aldol Reaction
- In organic synthesis, KHMDS promotes the aldol reaction of N-tert-butanesulfinyl imidates, yielding anti-aldol adducts in high yields with excellent diastereoselectivities (Li et al., 2017).
Inorganic Synthesis and Interaction Studies
- KHMDS has been studied for its interactions in the solution phase, especially in the formation of complexes like Ca[N(SiMe3)2]2, which have important implications in inorganic synthesis (Johns, Chmely & Hanusa, 2009).
Silylative Cyclopropanation
- It mediates the cyclopropanation of allyl phosphates with silylboronates, indicating the involvement of a silylpotassium species as the active nucleophilic component (Shintani, Fujie, Takeda & Nozaki, 2014).
Catalysis in Synthesis of Unsymmetrical Diaminoboranes
- Heavier group 2 bis(trimethylsilyl)amides, including KHMDS, are used as catalysts for forming unsymmetrical diaminoboranes, suggesting a metal-centred elimination-insertion-elimination mechanism (Bellham, Hill, Kociok‐Köhn & Liptrot, 2013).
Intramolecular Alkene Hydroaminations
- Bis(trimethylsilyl) amides like KHMDS are effective catalysts for intramolecular alkene hydroaminations, demonstrating a stepwise, highly stereocontrolled cyclization process (Kim, Livinghouse & Bercaw, 2001).
Safety And Hazards
Potassium bis(trimethylsilyl)amide is classified as hazardous. It is highly flammable and may be fatal if swallowed and enters airways . It causes severe skin burns and eye damage, and may cause respiratory irritation, drowsiness, or dizziness . It is suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure .
特性
IUPAC Name |
potassium;bis(trimethylsilyl)azanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18NSi2.K/c1-8(2,3)7-9(4,5)6;/h1-6H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBQJLUDMLPAGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)[N-][Si](C)(C)C.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18KNSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00390655 | |
| Record name | Potassium bis(trimethylsilyl)amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium bis(trimethylsilyl)amide | |
CAS RN |
40949-94-8 | |
| Record name | Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-, potassium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040949948 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-, potassium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Potassium bis(trimethylsilyl)amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-, potassium salt (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.605 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





